molecular formula C13H18ClNO3 B1427351 [1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester CAS No. 926643-26-7

[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester

Cat. No. B1427351
M. Wt: 271.74 g/mol
InChI Key: SWYMATJMMKRYJJ-UHFFFAOYSA-N
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Description

“[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester” is a carbamate ester . Carbamate esters are derived from carbamic acid and are used in a wide range of applications, including as insecticides and pharmaceuticals .


Synthesis Analysis

The synthesis of carbamate esters like “[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester” typically involves the reaction of an amine with carbon dioxide to form a carbamic acid, which can then be esterified . A specific synthesis method for this compound is not available in the retrieved information.

Scientific Research Applications

Synthesis and Chemistry

  • The compound has been involved in diastereoselective intramolecular α-amidoalkylation reactions, contributing to the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines (Garcia et al., 2006).
  • It plays a role in the synthesis of oxazolidinones and in exploring the properties of chiral auxiliaries (Brenner et al., 2003).
  • Involved in the hydrolytic degradation process of certain herbicides, demonstrating its utility in understanding chemical pathways (Bergon et al., 1987).

Crystallographic and Material Studies

  • The compound's crystallographic properties have been analyzed, including its non-planar conformation and intermolecular interactions, which are essential for material science applications (Kant et al., 2015).
  • It is also used in the field of polymer science, particularly in the modification of polymer films for bioconjugation (Duvigneau et al., 2008).

Catalysis and Reaction Mechanisms

  • The compound is relevant in studies of hydrogenation reactions, illustrating its role in understanding and improving catalytic processes (Smith et al., 2001).
  • Its utility in investigating reaction mechanisms, particularly in the field of organic chemistry, is significant. This includes studies on the deprotection of tert-butyl carbamates, esters, and ethers (Li et al., 2006).

Pharmaceutical Intermediates

  • It serves as an intermediate in the synthesis of pharmaceutical compounds, demonstrating its importance in drug development (Pollet et al., 2009).
  • The compound is used in chemoenzymatic synthesis processes, which are critical for the production of chiral pharmaceutical ingredients (Wolberg et al., 2008).

properties

IUPAC Name

tert-butyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYMATJMMKRYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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